molecular formula C32H37ClN2O3 B10823080 50SF8H9Dcz CAS No. 849105-26-6

50SF8H9Dcz

Cat. No.: B10823080
CAS No.: 849105-26-6
M. Wt: 533.1 g/mol
InChI Key: ZGFJFBOLVLFLLN-MOLVWPNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MLN-3897 is a selective oral, small-molecule receptor antagonist of the chemokine receptor CCR1. It was developed for its immunomodulatory potential and as a chemokine signaling inhibitor to reduce multiple myeloma-related osteolytic bone disease. By blocking CCL3-CCR1-mediated signaling, MLN-3897 inhibits osteoclast formation and multiple myeloma cell migration and survival .

Preparation Methods

The synthetic route for MLN-3897 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent functionalization .

Chemical Reactions Analysis

MLN-3897 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: MLN-3897 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .

Scientific Research Applications

MLN-3897 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study chemokine receptor signaling pathways.

    Biology: Investigated for its role in inhibiting osteoclast formation and multiple myeloma cell migration and survival.

    Medicine: Explored for its potential therapeutic applications in treating multiple myeloma-related osteolytic bone disease and other conditions involving chemokine receptor signaling.

    Industry: Utilized in the development of new therapeutic agents targeting chemokine receptors

Mechanism of Action

MLN-3897 exerts its effects by selectively antagonizing the chemokine receptor CCR1. This inhibition blocks the signaling pathway mediated by the chemokine ligand CCL3, which is involved in osteoclast formation and multiple myeloma cell migration and survival. By inhibiting this pathway, MLN-3897 reduces osteoclast formation and impairs the interaction between multiple myeloma cells and osteoclasts, thereby inhibiting tumor growth and bone disease progression .

Comparison with Similar Compounds

MLN-3897 is unique in its high selectivity and potency as a CCR1 antagonist. Similar compounds include:

Properties

CAS No.

849105-26-6

Molecular Formula

C32H37ClN2O3

Molecular Weight

533.1 g/mol

IUPAC Name

(4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C32H37ClN2O3/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36/h5,7-14,16,19,36-37H,6,15,17-18,20-21H2,1-4H3/b25-8+/t32-/m0/s1

InChI Key

ZGFJFBOLVLFLLN-MOLVWPNASA-N

Isomeric SMILES

CC1(CN(CC[C@@]1(C2=CC=C(C=C2)Cl)O)CC/C=C/3\C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C

Canonical SMILES

CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.